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Compound of Interest

Compound Name: 2-Chloro-1-phenylbutan-1-one

Cat. No.: B081191 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of α-Chlorobutyrophenone, also known as 2-chloro-1-phenylbutan-1-one. This compound

serves as a valuable intermediate in organic synthesis. This document outlines detailed

experimental protocols, key characterization data, and relevant chemical workflows.

Introduction to α-Chlorobutyrophenone
α-Chlorobutyrophenone (IUPAC name: 2-chloro-1-phenylbutan-1-one) is an α-haloketone

derivative of butyrophenone. α-Haloketones are highly versatile building blocks in organic

chemistry due to their electrophilic nature, enabling a wide range of transformations including

nucleophilic substitutions and eliminations. They are crucial intermediates in the synthesis of

pharmaceuticals and other complex organic molecules.

Synthesis of α-Chlorobutyrophenone
The synthesis of α-Chlorobutyrophenone is typically achieved in a two-step process. The first

step involves the formation of the butyrophenone backbone via a Friedel-Crafts acylation,

followed by the selective chlorination at the alpha (α) position of the ketone.
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Step 1: Friedel-Crafts Acylation

Step 2: α-Chlorination
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Butyrophenone
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α-Chlorobutyrophenone

SO₂Cl₂
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Caption: Overall synthesis workflow for α-Chlorobutyrophenone.

Experimental Protocol: Step 1 - Synthesis of
Butyrophenone
This procedure details the Friedel-Crafts acylation of benzene to produce the ketone precursor.

[1][2][3]

Reagents and Materials:

Anhydrous Benzene (solvent and reactant)

Butyryl chloride

Anhydrous Aluminum chloride (AlCl₃)

5% Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution (NaHCO₃)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask, reflux condenser, dropping funnel, ice bath, separatory funnel

Procedure:

Equip a dry round-bottom flask with a reflux condenser and a dropping funnel. Protect the

apparatus from atmospheric moisture with a drying tube.

Charge the flask with anhydrous benzene and anhydrous aluminum chloride. Cool the

mixture in an ice bath with stirring.

Slowly add butyryl chloride from the dropping funnel to the stirred mixture. The rate of

addition should be controlled to maintain the reaction temperature below 10°C.

After the addition is complete, remove the ice bath and allow the mixture to stir at room

temperature for several hours until the reaction is complete (monitored by TLC).

Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to

decompose the aluminum chloride complex.

Transfer the mixture to a separatory funnel. Separate the organic layer and wash it

sequentially with water, 5% NaHCO₃ solution, and finally with brine.

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent (benzene)

under reduced pressure.

The resulting crude butyrophenone can be purified by vacuum distillation.

Experimental Protocol: Step 2 - α-Chlorination of
Butyrophenone
This protocol describes the selective chlorination of butyrophenone at the alpha-position.

Reagents and Materials:
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Butyrophenone

Sulfuryl chloride (SO₂Cl₂)

Anhydrous dichloromethane (DCM) or other inert solvent

Round-bottom flask, dropping funnel, ice bath

Procedure:

Dissolve butyrophenone in an anhydrous inert solvent like dichloromethane in a round-

bottom flask equipped with a dropping funnel and a gas outlet to vent HCl and SO₂.

Cool the solution in an ice bath.

Slowly add a solution of sulfuryl chloride in the same solvent dropwise to the stirred ketone

solution.

After the addition is complete, allow the reaction to stir at room temperature while

monitoring its progress by TLC or GC.

Once the reaction is complete, carefully add water to quench any unreacted sulfuryl

chloride.

Separate the organic layer, wash with water and brine, and dry over anhydrous MgSO₄.

Remove the solvent under reduced pressure to yield crude α-Chlorobutyrophenone, which

can be further purified by vacuum distillation or column chromatography.

Mechanism of Acid-Catalyzed α-Halogenation
The α-halogenation of ketones in the presence of an acid catalyst proceeds through an enol

intermediate. The acid catalyzes the tautomerization of the ketone to its more nucleophilic enol

form, which then attacks the electrophilic halogen.
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Mechanism of Acid-Catalyzed α-Chlorination

Butyrophenone (Keto Form) Protonated Ketone+ H⁺

- H⁺
Enol Intermediate

- H⁺
Protonated α-Chloro Ketone

+ Cl₂
α-Chlorobutyrophenone
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Caption: Acid-catalyzed α-chlorination mechanism via an enol intermediate.

Characterization of α-Chlorobutyrophenone
Proper characterization is essential to confirm the identity and purity of the synthesized

product. The following tables summarize key physical and spectroscopic data for 2-chloro-1-
phenylbutan-1-one.

Physical and Chemical Properties
Experimental physical property data for α-Chlorobutyrophenone is not extensively reported.

The table below lists computed properties from chemical databases.[4]

Property Value Source

Molecular Formula C₁₀H₁₁ClO PubChem[4]

Molecular Weight 182.64 g/mol PubChem[4]

IUPAC Name 2-chloro-1-phenylbutan-1-one PubChem[4]

CAS Number 73908-29-9 PubChem[4]

Topological Polar Surface Area 17.1 Å² PubChem (Computed)[4]

XLogP3 3.2 PubChem (Computed)[4]

Spectroscopic Data (Predicted)
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Since experimental spectra are not readily available in the cited literature, the following data is

predicted based on the known structure and general spectroscopic principles.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0 ppm)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 7.9 - 8.1 m 2H
Aromatic protons

(ortho to C=O)

~ 7.4 - 7.6 m 3H
Aromatic protons

(meta, para to C=O)

~ 5.1 - 5.3 t 1H -CH(Cl)-

~ 1.9 - 2.2 m 2H -CH₂-CH₃

~ 0.9 - 1.1 t 3H -CH₂-CH₃

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ) ppm Assignment

~ 195 - 200 Carbonyl (C=O)

~ 135 - 138 Aromatic C (quaternary)

~ 133 - 135 Aromatic CH (para)

~ 128 - 130 Aromatic CH (ortho, meta)

~ 60 - 65 -CH(Cl)-

~ 25 - 30 -CH₂-

~ 10 - 15 -CH₃

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Vibration

~ 3060 Medium-Weak Aromatic C-H Stretch

~ 2970, 2880 Medium Aliphatic C-H Stretch

~ 1690 Strong Ketone C=O Stretch

~ 1600, 1450 Medium Aromatic C=C Bending

~ 750 - 800 Strong C-Cl Stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Proposed Fragment Notes

182/184 [M]⁺

Molecular ion peak, showing

isotopic pattern for one

chlorine atom (approx. 3:1

ratio).

105 [C₆H₅CO]⁺

Benzoyl cation, resulting from

α-cleavage. Often the base

peak.[5]

77 [C₆H₅]⁺ Phenyl cation.

147 [M - Cl]⁺ Loss of chlorine radical.

Safety and Handling
α-Haloketones are generally considered to be irritants and lachrymatory agents.[6] All

manipulations should be performed in a well-ventilated fume hood. Personal protective

equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. The reagents

used in the synthesis, such as aluminum chloride and sulfuryl chloride, are corrosive and react

violently with water. Appropriate care must be taken during handling and quenching

procedures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b081191?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9091380/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9091380/
https://en.wikipedia.org/wiki/Friedel%E2%80%93Crafts_reaction
https://www.alfa-chemistry.com/resources/synthesis-of-acetophenone-by-friedel-crafts-reaction.html
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-1-phenylbutan-1-one
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-1-phenylbutan-1-one
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.03%3A_Mass_Spectrometry_of_Some_Common_Functional_Groups
https://www.chembk.com/en/chem/2-CHLORO-1-PHENYLPROPAN-1-ONE
https://www.benchchem.com/product/b081191#chlorobutyrophenone-synthesis-and-characterization
https://www.benchchem.com/product/b081191#chlorobutyrophenone-synthesis-and-characterization
https://www.benchchem.com/product/b081191#chlorobutyrophenone-synthesis-and-characterization
https://www.benchchem.com/product/b081191#chlorobutyrophenone-synthesis-and-characterization
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b081191?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081191?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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